molecular formula C8H6BrClN2 B13976552 3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

货号: B13976552
分子量: 245.50 g/mol
InChI 键: DISOCTPNECWFPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process includes:

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms .

科学研究应用

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a chemical compound belonging to the imidazo[1,2-b]pyridazine family, which is noted for its wide range of applications in medicinal chemistry and material science. This heterocyclic compound, with the molecular formula C7H5BrClN3, appears as a light-yellow to yellow powder or crystalline substance. Research into 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine has revealed its potential in treating autoimmune diseases, cancer, and inflammatory conditions.

Cancer Treatment

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a precursor in synthesizing imidazo[1,2-b]pyridazine derivatives, which are inhibitors of kinases involved in cancer progression. These derivatives have demonstrated potential in targeting pathways associated with neoplastic diseases, including solid tumors and leukemia. For example, these structures have been studied for their effectiveness against JAK kinases, which are implicated in various malignancies.

Autoimmune Diseases

This compound has been explored for its therapeutic potential in treating autoimmune diseases and has been identified as a potent inhibitor of JAK1, JAK2, and JAK3. Pan-JAK inhibition is essential for managing conditions such as multiple sclerosis, psoriasis, and rheumatoid arthritis by modulating immune responses.

Inflammatory Conditions

Derivatives of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine are being researched for their effects on inflammatory conditions like atopic dermatitis and dry eye disease. The compound's ability to inhibit the JAK pathway makes it valuable for reducing inflammation and promoting healing in various dermatological conditions.

Antibacterial Activity

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine exhibits antibacterial properties against strains such as Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). A study in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness in inhibiting the growth of these bacteria, suggesting its potential as a therapeutic agent in combating resistant bacterial infections.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus (MRSA)32 µg/mLBioorganic & Medicinal Chemistry Letters
Escherichia coli16 µg/mLBioorganic & Medicinal Chemistry Letters

Other activities

Imidazo[1,2-a]pyridine analogues, sharing a similar structure, have been studied as antituberculosis agents. Some of these analogues have shown activity against extensively drug-resistant TB (XDR-TB) and multidrug-resistant TB (MDR-TB) .

Case Studies

Antibacterial Efficacy: Research on the compound's efficacy against MRSA showed its potential as an alternative treatment for antibiotic-resistant infections, demonstrating effective inhibition of bacterial growth at low concentrations.

作用机制

The mechanism of action of 3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

生物活性

3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its implications in cancer research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7_7H5_5BrClN3_3
  • CAS Number : 13712154

This structure features a bromine and chlorine atom that are pivotal for its biological activity.

Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against multidrug-resistant strains of Mtb.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited promising MIC values ranging from 0.03 to 5.0 μM against various strains of Mtb, indicating strong potential as an anti-TB agent. Specifically, some derivatives have shown an MIC 90 of ≤0.006 μM , which is significantly lower than traditional TB treatments .

The mechanism by which these compounds exert their antimicrobial effects involves the inhibition of mycobacterial electron transport chains. The presence of halogen substituents (bromine and chlorine) appears to enhance the binding affinity to target proteins within the mycobacterial cell .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.

  • Cytotoxicity Studies : Initial cytotoxicity assays indicate that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant activity against leukemia cell lines with IC50 values in the low micromolar range .

Case Study 1: In Vitro Efficacy Against Mtb

A study conducted by Moraski et al. evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-TB activity. Among these, this compound was noted for its high potency with an MIC 90 value of ≤0.03 μM against MDR-TB strains. The study highlighted the importance of halogen substitutions in enhancing biological activity .

Case Study 2: Anticancer Activity Evaluation

In another study focused on anticancer properties, compounds structurally similar to this compound were tested against various cancer cell lines. The results showed that these compounds inhibited cell proliferation effectively, suggesting a potential role in cancer therapeutics .

Data Tables

Compound NameMIC (μM)Target OrganismReference
This compound≤0.006Mtb (MDR)
This compoundLow μMCancer cell lines

属性

分子式

C8H6BrClN2

分子量

245.50 g/mol

IUPAC 名称

3-bromo-6-chloro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3

InChI 键

DISOCTPNECWFPT-UHFFFAOYSA-N

规范 SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。